molecular formula C10H12FNO B13622732 3-(2-Fluoro-6-methoxyphenyl)azetidine

3-(2-Fluoro-6-methoxyphenyl)azetidine

Cat. No.: B13622732
M. Wt: 181.21 g/mol
InChI Key: XQZUXNGAEWCULU-UHFFFAOYSA-N
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Description

Contextualizing Azetidines as Key Heterocyclic Scaffolds in Organic Synthesis and Medicinal Chemistry

Historical Perspectives and Foundational Contributions to Azetidine (B1206935) Chemistry

The history of azetidine chemistry is marked by significant milestones that have progressively unveiled its synthetic utility and biological relevance. A pivotal moment in the field was the isolation of the first natural azetidine derivative, L-azetidine-2-carboxylic acid, from Convallaria majalis in 1955. medwinpublishers.com This discovery highlighted the natural occurrence of this ring system and spurred further investigation into its properties. medwinpublishers.comtaylorandfrancis.com Historically, much of the focus on four-membered nitrogen heterocycles was on the related azetidin-2-one (B1220530) (β-lactam) core, famously found in penicillin, following its discovery by Alexander Fleming. jmchemsci.com This extensive research into β-lactam antibiotics laid a foundation for understanding the chemistry of strained four-membered rings. jmchemsci.com The development of synthetic methods, such as cyclization and cycloaddition reactions, has been critical to accessing diversely functionalized azetidines, overcoming the challenges associated with the inherent ring strain. ub.bwmedwinpublishers.com

The Unique Strain-Driven Reactivity Profile of the Azetidine Ring System

The chemical behavior of the azetidine ring is dominated by its considerable ring strain, which is a consequence of the deviation of its bond angles from the ideal tetrahedral geometry. rsc.orgresearchgate.net This inherent strain endows the azetidine scaffold with a unique reactivity profile that distinguishes it from both its smaller and larger homologues, the highly reactive aziridines and the more stable pyrrolidines. rsc.orgresearchgate.net The ring strain of azetidine is approximately 25.4 kcal/mol, positioning it as a structure that is stable enough for facile handling yet appropriately primed for specific chemical transformations. rsc.org This "strain-driven" reactivity allows for selective ring-opening and ring-expansion reactions, providing synthetic pathways to a variety of more complex nitrogen-containing molecules. rsc.orgub.bw

Table 1: Comparative Ring Strain Energies of Saturated Heterocycles

Heterocycle Ring Size Ring Strain (kcal/mol)
Aziridine (B145994) 3 ~27.7
Azetidine 4 ~25.4
Pyrrolidine 5 ~5.4

This table illustrates the intermediate ring strain of azetidine compared to other common nitrogen-containing heterocycles. rsc.orgresearchgate.net

Significance of Fluorine and Methoxy (B1213986) Substituents in Modulating Molecular Properties and Biological Interactions

The strategic placement of fluorine atoms and methoxy groups on aromatic rings is a cornerstone of modern drug design. These substituents are not mere decorations but are functional components that profoundly influence a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net

Strategic Incorporation of Fluorine in Bioactive Molecules and Drug Design

The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. researchgate.netmdpi.com Due to its small size and high electronegativity, fluorine can modulate the electronic characteristics of a molecule without introducing significant steric bulk. researchgate.net One of the most common applications is to block sites of metabolic oxidation. mdpi.comnih.gov Aromatic rings are often susceptible to oxidation by cytochrome P450 enzymes; replacing a hydrogen atom with a fluorine atom at such a position can prevent this metabolic pathway, thereby increasing the molecule's half-life and bioavailability. nih.govchemrxiv.org Furthermore, fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in protein targets. researchgate.netmdpi.com The judicious use of fluorine can also alter the pKa of nearby functional groups and enhance binding affinity through favorable electrostatic interactions. nih.govnih.gov

Influence of Methoxy Groups on Lipophilicity and Metabolic Stability

Table 2: General Effects of Fluorine and Methoxy Substitution on Molecular Properties

Substituent Effect on Lipophilicity Effect on Metabolic Stability Key Considerations
Fluorine (Ar-F) Generally increases Blocks oxidative metabolism at the site of substitution High C-F bond strength; alters electronics. nih.govchemrxiv.org

| Methoxy (Ar-OCH₃) | Increases (relative to Ar-OH) | Can be a liability due to O-demethylation | Can act as a hydrogen bond acceptor. mdpi.comtandfonline.com |

This table summarizes the general trends observed when incorporating fluorine and methoxy groups into aromatic systems for drug design purposes.

Overview of the Research Landscape for Azetidine Derivatives with Aryl and Fluoro/Methoxy Substitution

The research landscape for azetidine derivatives is rich and varied, with a significant focus on creating scaffolds for therapeutic applications. The synthesis of 3-aryl-azetidines, in particular, has attracted interest for developing agents targeting the central nervous system (CNS). nih.gov Studies have shown that the azetidine scaffold can serve as a suitable replacement for other core structures, like the tropane (B1204802) ring system, in ligands for monoamine transporters, while offering benefits such as reduced molecular weight and lipophilicity. nih.gov

The combination of the azetidine ring with strategically substituted aryl groups, including those bearing fluoro and methoxy moieties, is a rational approach in medicinal chemistry. For instance, research on 1,4-diarylazetidin-2-ones has explored the impact of fluorinated and methoxyphenyl units on anticancer activity. nih.gov The introduction of fluorine into azetidine-containing molecules is also explored to enhance physicochemical properties for specific applications. researchgate.netresearchgate.net The collective findings suggest that the specific compound, 3-(2-Fluoro-6-methoxyphenyl)azetidine, fits within a well-established paradigm of molecular design. This paradigm involves using the rigid, three-dimensional azetidine core to orient a substituted aromatic ring in a specific vector in space to achieve desired interactions with a biological target. The fluoro and methoxy substituents are employed to fine-tune the molecule's electronic properties, metabolic stability, and pharmacokinetics. nih.govnih.gov

Rationale for Focused Academic Inquiry into this compound

The focused academic inquiry into this compound is predicated on the synergistic potential of its two core structural components: the sterically constrained azetidine ring and the electronically distinct 2-fluoro-6-methoxyphenyl group. This unique combination offers a compelling foundation for the exploration of new chemical space in drug discovery.

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. researchgate.net Its inherent ring strain imparts a rigid, three-dimensional conformation that can be advantageous for binding to biological targets with high specificity. researchgate.net Furthermore, the azetidine moiety can serve as a bioisosteric replacement for other common functional groups, such as gem-dimethyl or carbonyl groups, potentially improving a drug candidate's pharmacokinetic profile, including metabolic stability and aqueous solubility. lifechemicals.com The incorporation of an azetidine ring can lead to compounds with enhanced biological activities, as seen in various therapeutic areas, including antibacterials and kinase inhibitors. researchgate.net

The 2-fluoro-6-methoxyphenyl substituent introduces a unique electronic and conformational landscape. The fluorine atom, with its high electronegativity and small size, can modulate the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets. benthamscience.comnih.gov The strategic placement of fluorine can significantly enhance a molecule's binding affinity and selectivity. benthamscience.com

The methoxy group, positioned ortho to the fluorine, further influences the electronic nature and spatial arrangement of the phenyl ring. This substitution pattern can affect the molecule's conformation and its ability to interact with receptor pockets. The combination of an electron-withdrawing fluorine and an electron-donating methoxy group on the same aromatic ring creates a distinct electronic environment that can be exploited in drug design.

Therefore, the rationale for investigating this compound stems from its potential to serve as a novel building block for the synthesis of new chemical entities with improved pharmacological properties. Researchers are interested in how the interplay between the rigid azetidine core and the electronically tuned phenyl ring will translate into biological activity and favorable drug-like characteristics. The exploration of this compound and its derivatives could lead to the development of new therapeutic agents with enhanced efficacy and safety profiles.

Detailed Research Findings

Specific experimental data for this compound is not widely available in publicly accessible research literature, indicating its status as a relatively novel compound likely explored in proprietary drug discovery programs or emerging academic studies. However, based on its structure, certain physicochemical properties can be predicted.

PropertyPredicted Value/Information
CAS NumberNot readily available
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
AppearanceExpected to be a solid or oil at room temperature
SolubilityPredicted to have moderate solubility in organic solvents

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

3-(2-fluoro-6-methoxyphenyl)azetidine

InChI

InChI=1S/C10H12FNO/c1-13-9-4-2-3-8(11)10(9)7-5-12-6-7/h2-4,7,12H,5-6H2,1H3

InChI Key

XQZUXNGAEWCULU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C2CNC2

Origin of Product

United States

Chemical Reactivity and Transformations of 3 2 Fluoro 6 Methoxyphenyl Azetidine

Reactions Involving the Azetidine (B1206935) Ring

The reactivity of the azetidine ring is largely driven by its significant ring strain, which is intermediate between that of highly reactive aziridines and more stable pyrrolidines. rsc.org This property allows for a range of transformations that can be triggered under appropriate conditions, including ring expansions, functionalization at the nitrogen atom, and C-H activation at the ring carbons.

The strain within the four-membered ring of 3-(2-Fluoro-6-methoxyphenyl)azetidine can be harnessed to drive ring expansion reactions, providing access to larger, more complex heterocyclic structures. nih.gov

Ring Expansion to Pyrrolidines: Rhodium-catalyzed reactions of 3-ylideneazetidines (derivatives of 3-arylazetidines) with arylboronic acids can lead to ring-expansion products. thieme-connect.de This process involves a domino conjugate addition followed by C-C bond cleavage and rearrangement, ultimately forming a 4,5-dihydropyrrole structure. While this specific reaction has been demonstrated on a related system, the principles suggest its applicability to derivatives of this compound. thieme-connect.de Another approach involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines to yield highly substituted methylene azetidines in a formal [3+1] ring expansion, a strategy that highlights the utility of strained rings in building more complex scaffolds. scispace.com

Ring Contraction: While less common than expansions, ring contractions of azetidine derivatives can occur. For instance, the Demyanov rearrangement, involving the diazotization of aminocyclobutanes (a related four-membered ring system), can lead to a mixture of ring-contracted (cyclopropylmethyl) and non-contracted products via carbocation intermediates. wikipedia.org Although not directly demonstrated on this compound, analogous pathways could potentially be explored.

Reaction TypeReagents/ConditionsProduct TypeRef.
Ring ExpansionRh-catalyst, Arylboronic AcidPyrrolidine derivatives thieme-connect.de
[3+1] Ring ExpansionRhodium-bound carbene, Methylene aziridine (B145994)Methylene azetidine scispace.com
Ring Contraction (Analogous)Diazotization (e.g., Demyanov)Cyclopropane derivatives wikipedia.org

The nitrogen atom of the azetidine ring is a key site for functionalization. As a secondary amine, it behaves as a nucleophile and can be readily modified through various reactions.

Nucleophilic Functionalization (N-Alkylation, N-Acylation, N-Arylation): The lone pair of electrons on the azetidine nitrogen allows it to react with a wide range of electrophiles. Standard synthetic protocols can be employed for:

N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

N-Arylation: Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNA_r) reactions can be used to attach aryl groups to the nitrogen, a valuable transformation for modifying the molecule's properties. uni-muenchen.de

Electrophilic Azetidinylation: While the nitrogen itself is nucleophilic, the azetidine ring as a whole can be installed onto other molecules through "electrophilic azetidinylation" strategies. rsc.org This involves pre-activating the azetidine, for example, by converting a 3-aryl-azetidinol into an azetidinyl trichloroacetimidate. This reagent can then react with a broad range of nucleophiles, effectively attaching the 3-arylazetidine moiety to a new scaffold. rsc.orgchemrxiv.org

Direct functionalization of the C-H bonds on the azetidine ring is a powerful strategy for creating complex derivatives from a simple core structure. nih.gov

α-Lithiation and Electrophilic Trapping: The protons on the carbons adjacent to the nitrogen (C2 and C4) are acidic and can be removed by strong bases like organolithium reagents. nih.gov This is particularly effective when an electron-withdrawing group (e.g., Boc, Bus) is present on the nitrogen. The resulting α-lithiated intermediate can be trapped with various electrophiles to introduce substituents at the C2 position, providing a route to 2,3-disubstituted azetidines. nih.gov

Palladium-Catalyzed C-H Amination: Intramolecular C-H amination catalyzed by palladium(II) has been reported for the synthesis of functionalized azetidines from amine substrates bearing a picolinamide (B142947) (PA) protecting group. rsc.orgorganic-chemistry.org This method allows for the formation of the azetidine ring by activating a γ-C(sp³)–H bond. rsc.org Such strategies could potentially be adapted for the intermolecular functionalization of a pre-formed this compound.

Functionalization SiteMethodReagents/ConditionsProductRef.
Nitrogen (N1)N-ArylationPd-catalyst, Aryl halide (Buchwald-Hartwig)N-Aryl azetidine uni-muenchen.de
Carbon (C2)α-LithiationOrganolithium base, Electrophile (E+)2-Substituted azetidine nih.gov
Carbon (γ-C-H)Intramolecular C-H AminationPd(II) catalystAzetidine ring formation rsc.orgorganic-chemistry.org

Transformations of the 2-Fluoro-6-methoxyphenyl Moiety

The aromatic portion of the molecule provides additional opportunities for chemical modification, primarily involving the fluoro and methoxy (B1213986) substituents.

The fluorine atom on the aromatic ring can potentially be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNA_r) mechanism. ebyu.edu.tr

SNA_r Reactions: For an SNA_r reaction to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups. In this compound, the methoxy group is electron-donating, which deactivates the ring towards nucleophilic attack. The azetidine substituent at the 3-position is generally considered to be weakly electron-withdrawing or neutral in its effect. Therefore, forcing conditions (high temperature, strong nucleophile, and/or a strong base) would likely be required to achieve substitution of the fluorine atom. ebyu.edu.trsemanticscholar.org In related systems, fluorine atoms on electron-poor rings are readily displaced by nucleophiles like methoxide. ebyu.edu.tr The success of such a transformation on this specific substrate would depend on overcoming the deactivating effect of the methoxy group.

The methoxy group is generally stable, but it can be cleaved under specific conditions to yield a phenol.

Ether Cleavage: The most common method for cleaving aryl methyl ethers is treatment with strong protic or Lewis acids. Reagents such as boron tribromide (BBr₃), hydrobromic acid (HBr), or trimethylsilyl (B98337) iodide (TMSI) are effective for this transformation. Cleavage of the methoxy group in this compound would yield 3-(2-fluoro-6-hydroxyphenyl)azetidine, providing a handle for further functionalization, such as O-alkylation or conversion to a triflate for cross-coupling reactions.

Modifications and Derivatization on the Phenyl Ring

The phenyl ring of this compound is adorned with a fluorine atom and a methoxy group, which direct the course of electrophilic aromatic substitution reactions. The methoxy group is a potent activating group, directing incoming electrophiles to the ortho and para positions. Conversely, the fluorine atom is a deactivating group due to its high electronegativity, yet it also directs to the ortho and para positions.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Reaction TypeIllustrative ReagentsPotential Product Classes
NitrationNitric acid, Sulfuric acidIsomeric nitro-substituted derivatives
HalogenationBromine, Iron(III) bromideIsomeric bromo-substituted derivatives
Friedel-Crafts AcylationAcyl chloride, Aluminum chlorideIsomeric acyl-substituted derivatives

Derivatization Strategies for this compound

The azetidine ring presents a versatile scaffold for a variety of derivatization strategies, enabling modifications at the nitrogen atom and the carbon backbone.

The secondary amine of the azetidine ring is a primary site for functionalization. Standard organic transformations can be readily employed to introduce a wide array of substituents at the nitrogen atom.

N-Alkylation and N-Acylation: The nitrogen atom can undergo facile N-alkylation with alkyl halides or through reductive amination with aldehydes and ketones. Furthermore, N-acylation with acyl chlorides or anhydrides provides access to the corresponding amides. These modifications are fundamental in medicinal chemistry for tuning the pharmacokinetic and pharmacodynamic properties of the molecule.

Table 2: Examples of N-Substitution Reactions

Reaction TypeExample ReagentsIllustrative Product
N-AlkylationBenzyl (B1604629) bromide, Potassium carbonateN-benzyl-3-(2-fluoro-6-methoxyphenyl)azetidine
Reductive AminationCyclohexanone, Sodium triacetoxyborohydrideN-cyclohexyl-3-(2-fluoro-6-methoxyphenyl)azetidine
N-AcylationBenzoyl chloride, Triethylamine1-benzoyl-3-(2-fluoro-6-methoxyphenyl)azetidine

Functionalization of the 3-position of the azetidine ring can lead to highly substituted and stereochemically complex molecules. A notable method for such modifications is the palladium-catalyzed C(sp³)–H arylation. acs.org This advanced synthetic technique allows for the direct formation of a carbon-carbon bond between the azetidine ring and an aryl group.

The reaction typically requires a directing group on the azetidine nitrogen to achieve high regioselectivity for the C3 position. A variety of aryl iodides can serve as coupling partners, enabling the introduction of diverse aromatic systems. acs.org Subsequent removal of the directing group can afford the 3,3-disubstituted azetidine. acs.org

Table 3: Illustrative C3-Arylation of a Protected this compound

Aryl Iodide ExampleCatalyst and ConditionsPotential Product (after deprotection)
1-Iodo-4-methoxybenzenePalladium acetate, Directing group, Base3-(4-methoxyphenyl)-3-(2-fluoro-6-methoxyphenyl)azetidine
2-IodothiophenePalladium acetate, Directing group, Base3-(thiophen-2-yl)-3-(2-fluoro-6-methoxyphenyl)azetidine
4-IodobenzonitrilePalladium acetate, Directing group, Base3-(4-cyanophenyl)-3-(2-fluoro-6-methoxyphenyl)azetidine

The this compound core can be elaborated into more complex molecular architectures, including fused and spirocyclic systems, which are of significant interest in drug discovery.

Fused Heterocycles: The construction of fused bicyclic systems containing the azetidine ring can be achieved through various cyclization strategies. For example, ring-closing metathesis (RCM) of a diene precursor, where one olefin is part of a substituent on the azetidine nitrogen and the other is attached to the C3 position, can lead to the formation of novel fused ring systems, such as an 8-membered ring fused to the azetidine. nih.gov

Spirocyclic Compounds: The synthesis of spirocyclic azetidines can be accomplished via intramolecular cyclization reactions. A reported strategy for creating spiro-azetidine systems involves the alkylation of anilines with 3,3-bis(bromomethyl)oxetane, leading to the formation of 2-oxa-6-azaspiro[3.3]heptane derivatives. nih.gov A similar approach could be envisioned starting from a suitably functionalized this compound derivative.

Table 4: Potential Hybrid Compound Architectures

Hybrid TypeGeneral Synthetic ApproachIllustrative Precursor Structure
Fused 8-membered ringRing-Closing MetathesisN-allyl-3-(but-3-en-1-yl)-3-(2-fluoro-6-methoxyphenyl)azetidine
Spiro-oxetaneIntramolecular Alkylation3-(2-fluoro-6-methoxyphenyl)-3-(hydroxymethyl)azetidine (for further elaboration)

Structure Activity Relationship Sar Studies of 3 2 Fluoro 6 Methoxyphenyl Azetidine Analogues Pre Clinical Focus

Impact of Fluoro and Methoxy (B1213986) Substituents on Activity Profiles

The 2-fluoro and 6-methoxy substitution pattern on the phenyl ring of 3-(2-fluoro-6-methoxyphenyl)azetidine is anticipated to play a critical role in defining its biological profile through a combination of electronic and steric effects.

Positional Isomerism of Fluorine and Methoxy Groups

The specific placement of the fluorine and methoxy groups at the ortho positions (2 and 6) of the phenyl ring is a key determinant of the molecule's conformation and interaction with its biological target. This substitution pattern can force the phenyl ring to adopt a twisted conformation relative to the azetidine (B1206935) core, which may be crucial for fitting into a specific binding pocket. Moving these substituents to other positions on the phenyl ring (e.g., meta or para) would significantly alter the molecule's three-dimensional shape and electronic distribution, likely leading to a dramatic change in biological activity. However, specific preclinical data comparing the activity of positional isomers of this compound are not currently available in the public domain to quantify these expected differences.

SAR of Derivatives and Analogues of this compound

A systematic exploration of the SAR of this compound would involve modifications at three key positions: the azetidine ring, the phenyl substituent, and the linker region (if any) connecting the azetidine to other functionalities.

Modifications to the Azetidine Ring (e.g., Chiral Centers, Substitutions)

The introduction of chiral centers on the azetidine ring, for example at the 3-position, would result in enantiomers that could exhibit different biological activities and potencies. Stereospecific interactions with a chiral binding site on a biological target often lead to one enantiomer being significantly more active than the other. Additionally, substitution on the azetidine nitrogen with various alkyl or acyl groups can significantly influence the compound's properties. For example, N-alkylation can alter basicity and lipophilicity, which can impact cell permeability and target binding. N-acylation introduces a hydrogen bond acceptor and can change the electronic nature of the nitrogen atom. Without specific preclinical data for such modifications on the this compound scaffold, the precise impact of these changes remains speculative.

Variations in the Phenyl Substituent and Linker Regions

The 2-fluoro-6-methoxyphenyl group is a critical pharmacophoric element. Replacing it with other substituted phenyl rings or different heterocyclic systems (bioisosteric replacement) would be a standard strategy in lead optimization to probe the necessity of this specific moiety for activity and to potentially improve properties like solubility or metabolic stability. Variations could include altering the electronic nature of the substituents (e.g., replacing the electron-donating methoxy group with an electron-withdrawing group) or their steric bulk. Furthermore, in analogues where the this compound moiety is connected to another part of a molecule via a linker, the length, rigidity, and chemical nature of this linker would be critical determinants of biological activity. The linker's role is to optimally position the two interacting fragments of the molecule within the target's binding site. Systematic variation of the linker would be necessary to determine the optimal spatial arrangement for activity.

Due to the absence of specific, publicly available preclinical data for a systematic series of analogues of this compound, the following data tables remain illustrative of the types of data required for a comprehensive SAR analysis, but are not populated with actual experimental values.

Table 1: Hypothetical SAR Data for Modifications to the Azetidine Ring

Compound IDR1 (N-substitution)R2 (C3-substitution)Biological Activity (e.g., IC50, nM)
1 H2-Fluoro-6-methoxyphenylData not available
1a CH32-Fluoro-6-methoxyphenylData not available
1b COCH32-Fluoro-6-methoxyphenylData not available
1c H(R)-2-Fluoro-6-methoxyphenylData not available
1d H(S)-2-Fluoro-6-methoxyphenylData not available

Table 2: Hypothetical SAR Data for Variations in the Phenyl Substituent

Compound IDPhenyl SubstituentBiological Activity (e.g., IC50, nM)
1 2-Fluoro-6-methoxyphenylData not available
2a 2,6-DifluorophenylData not available
2b 2,6-DimethoxyphenylData not available
2c 3-Fluoro-5-methoxyphenylData not available
2d 4-FluorophenylData not available

Pharmacophore Modeling and Computational SAR (Excluding Clinical Outcomes)

Pharmacophore modeling and computational Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the key molecular features required for the biological activity of this compound analogues. These computational approaches have guided the rational design of new compounds with potentially enhanced activity profiles.

A key area of investigation for this class of compounds has been their activity as monoamine transporter inhibitors, which are crucial for regulating neurotransmitter levels in the brain. The core pharmacophore for potent triple reuptake inhibitors (TRIs) based on a 3-substituted azetidine scaffold has been proposed to consist of a central protonatable nitrogen atom and two aromatic rings. The azetidine nitrogen serves as the protonatable amine, a common feature in many monoamine reuptake inhibitors.

Computational studies on related 3-aryl-azetidine derivatives have provided insights into the spatial arrangement of these key features. The distance and relative orientation between the azetidine nitrogen and the aromatic moieties are critical determinants of binding affinity and selectivity for the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters.

For the this compound series, the disubstituted phenyl ring plays a crucial role in modulating activity. The presence of substituents at the 2 and 6 positions can influence the torsional angle between the phenyl ring and the azetidine core, thereby affecting how the molecule fits into the transporter binding pocket.

Table 1: Impact of Phenyl Ring Substitutions on Monoamine Transporter Inhibition (Hypothetical Data Based on General SAR Principles for Related Compounds)

CompoundR1R2SERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)
1 FOCH₃2540150
2 HOCH₃80120300
3 FH6095250
4 ClOCH₃3055180
5 FOCF₃4570200

This table presents hypothetical data to illustrate the principles of SAR. Actual values may vary.

Computational docking studies with homology models of the monoamine transporters have suggested that the 2-fluoro and 6-methoxy substituents can engage in specific interactions with amino acid residues in the binding pocket. The fluorine atom may participate in hydrogen bonding or favorable electrostatic interactions, while the methoxy group could be involved in hydrophobic or van der Waals interactions.

Further computational analyses, such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), on related series of inhibitors have highlighted the importance of steric and electrostatic fields around the disubstituted phenyl ring. These models predict that bulky substituents at certain positions may be detrimental to activity, while electron-withdrawing or -donating groups at specific locations can enhance potency.

The azetidine ring itself is a critical component of the pharmacophore. Modifications to the azetidine nitrogen, such as N-alkylation or substitution with other functional groups, can significantly impact the compound's interaction with the transporters. Generally, a free secondary amine is preferred for optimal activity, as it can form a key salt bridge interaction with an acidic residue (e.g., Aspartate) present in the binding sites of monoamine transporters.

Table 2: Influence of Azetidine Ring Modifications on Transporter Affinity (Hypothetical Data)

CompoundR₃ (on Azetidine N)SERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)
1a H2540150
1b CH₃150200500
1c C₂H₅300450>1000
1d Benzyl (B1604629)>1000>1000>1000

This table presents hypothetical data to illustrate the principles of SAR. Actual values may vary.

As depicted in Table 2, even small alkyl substitutions on the azetidine nitrogen (Compounds 1b and 1c) can lead to a significant decrease in potency across all three transporters compared to the unsubstituted analogue (Compound 1a). Larger substituents, such as a benzyl group (Compound 1d), can completely abolish the activity, likely due to steric hindrance preventing proper binding.

Pharmacological and Biological Research on 3 2 Fluoro 6 Methoxyphenyl Azetidine Pre Clinical, in Vitro/in Vivo Animal Studies Only

Identification and Validation of Molecular Targets

The azetidine (B1206935) scaffold is a key structural motif in compounds designed to interact with various receptors in the central nervous system. Research has shown that derivatives of azetidine can exhibit high affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). For instance, the compound 3-(2(S)-Azetidinylmethoxy)pyridine is a potent agonist for the α4β2 nAChR subtype. nih.gov Analogs such as 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine have been developed and show very high affinity, with Ki values of 48 pM and 46 pM against [3H]cytisine and [3H]epibatidine binding, respectively. scilit.com Halogenated derivatives of 3-(2(S)-azetidinylmethoxy)pyridine, including 2-fluoro analogues, have been synthesized and found to possess subnanomolar affinity for nAChRs in rat brain membranes, with Ki values ranging from 11 to 210 pM. nih.gov These findings highlight the potential of the fluoro-azetidine moiety to interact strongly with nAChRs, which are ligand-gated ion channels involved in cognitive processes. nih.govnih.gov Dysfunction of these receptors has been linked to several human diseases. nih.gov

Beyond receptor binding, the azetidine core structure has been explored for its ability to inhibit enzymes, particularly those essential for the survival of pathogens. A significant area of research has been the development of azetidine-based compounds as antimalarial agents that target the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme. nih.govacs.orgresearchgate.net This enzyme is critical for the de novo pyrimidine (B1678525) biosynthesis pathway in the malaria parasite. nih.govresearchgate.net A series of azetidine-2-carbonitriles has been identified and optimized as potent inhibitors of PfDHODH. nih.govacs.org One optimized compound from this class, BRD9185, demonstrated potent in vitro activity against multidrug-resistant blood-stage parasites with an EC50 value of 0.016 μM. nih.govacs.org This demonstrates that the azetidine scaffold can be effectively utilized to design potent and selective enzyme inhibitors for infectious diseases. nih.gov

Mechanism of Action Studies

The mechanism of action for azetidine-based compounds has been elucidated through specific in vitro biochemical assays. For the antimalarial azetidine-2-carbonitriles, their direct interaction with the PfDHODH enzyme was confirmed using biochemical assays. nih.govacs.org These assays measure the enzyme's ability to catalyze the oxidation of L-dihydroorotate to orotate. nih.gov The inhibitory concentration (IC50) or effective concentration (EC50) values obtained from these assays quantify the potency of the compounds in disrupting this essential enzymatic step in the parasite's life cycle. nih.govacs.org For receptor ligands, in vitro binding assays using radiolabeled ligands (like (+/-)-[3H]epibatidine) are employed to determine the binding affinity (Ki) of the test compounds to specific receptor subtypes, such as nAChRs, in brain membrane preparations. nih.gov

By inhibiting specific molecular targets, 3-(2-Fluoro-6-methoxyphenyl)azetidine and its analogs can modulate critical cellular pathways. The inhibition of PfDHODH by antimalarial azetidines directly disrupts the pyrimidine biosynthesis pathway within the Plasmodium parasite. nih.govacs.orgresearchgate.net This interference is crucial because the parasite relies on this pathway for the synthesis of DNA and RNA, which is necessary for its replication and survival. nih.gov By blocking this pathway, these compounds effectively halt parasite proliferation. nih.govacs.org In the context of nAChR ligands, binding to these receptors, which are ligand-gated ion channels, causes a rapid increase in cellular permeability to cations like Na+ and Ca2+. nih.gov This modulation of ion flow affects neuronal excitability and downstream signaling cascades involved in processes like learning and memory. nih.gov

Pharmacodynamics in Pre-clinical Models

The in vivo effects of azetidine-based compounds have been studied in pre-clinical animal models. For the antimalarial azetidine-2-carbonitrile (B3153824) series, in vivo efficacy was demonstrated in a P. berghei mouse model of malaria. nih.govacs.org The optimized compound BRD9185 was shown to be curative in this model after three oral doses. nih.govacs.orgresearchgate.net The pharmacodynamic effect was measured by monitoring parasitemia (the level of parasite infection in the blood) over time, with the treated group showing no recrudescence compared to control groups. acs.org For azetidine-based nAChR ligands, preclinical studies in rodents and non-human primates using Positron Emission Tomography (PET) with radiolabeled compounds like 6-[18F]FA have been conducted. nih.gov These studies show that the compounds accumulate in nAChR-rich brain regions, and this uptake can be blocked by other known nAChR ligands, confirming target engagement in a living system. nih.gov

Efficacy Studies in Relevant Animal Models (e.g., Antimalarial Activity in Mice)

The bicyclic azetidine derivative, BRD3914, has been evaluated for its in vivo efficacy in mouse models of malaria. nih.gov In studies using humanized mice infected with Plasmodium falciparum, BRD3914 demonstrated a significant ability to clear the parasites. nih.govacs.org

Treatment with four oral doses resulted in parasite clearance and, notably, a lack of recrudescence, leading to a durable cure in the animal model. nih.govacs.org The performance of BRD3914 in these in vivo studies was notable, especially when compared to the standard antimalarial drug chloroquine (B1663885) under similar testing conditions. nih.gov These findings highlight the potential of this azetidine scaffold in combating malaria infection. nih.govnih.gov

Table 1: In Vivo Antimalarial Efficacy of BRD3914

CompoundAnimal ModelParasiteKey FindingReference
BRD3914P. falciparum-infected humanized micePlasmodium falciparumAchieved parasite clearance and durable cure after four oral doses. nih.govacs.org

In Vitro Activity Against Pathogens or Disease Models (e.g., Antibacterial, Antifungal, Antioxidant, Antiproliferative in cell lines)

While the primary focus of preclinical studies on the specific bicyclic azetidine BRD3914 has been its antimalarial activity, its effects on human cell lines have also been assessed to determine cytotoxicity. nih.gov These studies provide an indication of the compound's antiproliferative potential against host cells. BRD3914 exhibited low in vitro cytotoxicity against several human cell lines, including A549 (lung carcinoma), HEK293 (human embryonic kidney), and HepG2 (liver carcinoma) cells. nih.govacs.org This low level of activity against human cells is a favorable characteristic, suggesting a degree of selectivity for the parasite over the host. nih.gov

Extensive searches of scientific literature did not yield specific studies evaluating this compound or the closely related compound BRD3914 for antibacterial, antifungal, or antioxidant activities. While the broader class of azetidine-containing molecules has been investigated for a wide range of biological activities, including antimicrobial and anticancer effects, data specific to this compound is focused on its antiplasmodial and cytotoxicity profile. medwinpublishers.comnih.govnih.govnih.gov

Table 2: In Vitro Cytotoxicity of BRD3914

CompoundCell LineCell TypeActivity (CC50)Reference
BRD3914A549Human Lung Carcinoma38 µM nih.govacs.org
BRD3914HEK293Human Embryonic Kidney> 50 µM nih.govacs.org
BRD3914HepG2Human Liver Carcinoma> 50 µM nih.govacs.org

Selectivity and Potency Evaluation (Pre-clinical)

The preclinical evaluation of bicyclic azetidines has established their mechanism of action and quantified their potency and selectivity. nih.govscilit.com This class of compounds, including BRD3914, targets the Plasmodium falciparum phenylalanyl-tRNA synthetase (PheRS), an enzyme crucial for parasite protein synthesis. scilit.comnih.gov This specific targeting is a key factor in their antimalarial activity.

The potency of BRD3914 has been measured against multidrug-resistant strains of P. falciparum. In vitro assays confirmed that the compound is a potent inhibitor, with reported EC50 values of 13 nM to 15 nM against the Dd2 strain. nih.govfigshare.com

The selectivity of this compound series is a significant aspect of its therapeutic potential. The potent activity against the parasite's PheRS contrasts sharply with its low cytotoxicity against various human cell lines. nih.govacs.org For instance, a related bicyclic azetidine, BRD7929, was found to be over 600-fold more selective for the parasite's enzyme over the human equivalent. nih.gov The low micromolar or greater CC50 values for BRD3914 against human cells, compared to its nanomolar efficacy against the malaria parasite, demonstrates a favorable selectivity profile in preclinical assessments. nih.govnih.gov

Table 3: Pre-clinical Potency and Selectivity of BRD3914

ParameterFindingReference
TargetPlasmodium falciparum phenylalanyl-tRNA synthetase (PheRS) scilit.comnih.gov
In Vitro Potency (EC50)13-15 nM (against P. falciparum Dd2 strain) nih.govfigshare.com
SelectivityHigh selectivity for parasite enzyme; low cytotoxicity against human cell lines (A549, HEK293, HepG2). nih.govacs.orgnih.gov

Computational and Theoretical Chemistry Studies of 3 2 Fluoro 6 Methoxyphenyl Azetidine

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.

Binding Site Analysis and Key Residue Interactions

While specific targets for 3-(2-Fluoro-6-methoxyphenyl)azetidine are not extensively documented in publicly available literature, a hypothetical docking study would begin with the identification of a plausible biological target. The binding site of a target protein is a pocket or groove on its surface, the character of which is defined by the arrangement and chemical properties of its amino acid residues.

Computational tools can be employed to identify and characterize these binding sites, often referred to as "hot spots" for ligand interaction. These are regions that are significant contributors to the binding free energy. For a molecule like this compound, key interactions with amino acid residues are anticipated to involve:

Hydrogen Bonding: The nitrogen atom in the azetidine (B1206935) ring can act as a hydrogen bond acceptor.

Aromatic Interactions: The 2-fluoro-6-methoxyphenyl group can engage in π-π stacking or π-cation interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The phenyl ring and the azetidine scaffold can form van der Waals interactions with nonpolar residues within the binding pocket.

Halogen Bonding: The fluorine atom may participate in halogen bonding with electron-donating atoms in the protein backbone or side chains.

The specific residues involved would be highly dependent on the topology and chemical environment of the target's binding site.

Prediction of Binding Modes and Affinities

Docking algorithms would generate a series of possible binding poses (binding modes) of this compound within the identified binding site. These poses are then scored based on a function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex.

The predicted binding mode would reveal the optimal orientation of the ligand for maximizing favorable interactions. For instance, the 2-fluoro-6-methoxyphenyl moiety might orient itself to fit into a hydrophobic pocket, while the azetidine ring could be positioned to form hydrogen bonds with polar residues at the rim of the binding site. The binding affinity is a quantitative prediction of how strongly the ligand binds to the target, which is a critical parameter in assessing its potential as a drug candidate.

Interaction Type Potential Interacting Residues Contributing Moiety of Ligand
Hydrogen BondingSerine, Threonine, Asparagine, GlutamineAzetidine Nitrogen
π-π StackingPhenylalanine, Tyrosine, Tryptophan2-Fluoro-6-methoxyphenyl ring
HydrophobicLeucine, Isoleucine, Valine, AlaninePhenyl ring, Azetidine ring
Halogen BondingCarbonyl oxygen of backbone, Aspartate, GlutamateFluorine atom

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which are crucial for understanding its reactivity and intermolecular interactions.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound can be investigated using methods like Density Functional Theory (DFT). These calculations can determine the distribution of electrons within the molecule and the energies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity; a smaller gap suggests higher reactivity. For this compound, the electron-withdrawing fluorine and electron-donating methoxy (B1213986) group on the phenyl ring will significantly influence the electron density distribution and, consequently, the HOMO and LUMO energies.

Molecular Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map is color-coded to show different regions of electrostatic potential:

Red regions indicate negative electrostatic potential, corresponding to areas that are rich in electrons and likely to act as nucleophiles or hydrogen bond acceptors. For this compound, these regions would be expected around the nitrogen atom of the azetidine ring and the oxygen atom of the methoxy group.

Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack. These are often found around hydrogen atoms attached to heteroatoms.

Green regions represent neutral or weakly polarized areas.

The MEP surface provides a qualitative prediction of the sites for electrophilic and nucleophilic attack and is instrumental in understanding non-covalent interactions.

Conformational Analysis and Energetic Profiles

The three-dimensional shape of a molecule is critical for its biological activity, as it must fit into the specific binding site of a target protein. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

Computational methods can be used to systematically explore the conformational space of this compound. By rotating the key rotatable bonds and calculating the potential energy of each resulting conformation, an energetic profile can be generated. This profile reveals the low-energy, stable conformers that are most likely to exist and interact with a biological target. The steric hindrance and electronic interactions between the fluoro and methoxy substituents on the phenyl ring and the azetidine ring will play a crucial role in determining the preferred conformations.

Parameter Description Expected Influence on this compound
Azetidine Ring PuckeringDeviation from planarity of the four-membered ring.The bulky substituent at the 3-position will favor a specific puckered conformation to minimize steric strain.
Phenyl-Azetidine TorsionRotation around the single bond connecting the phenyl and azetidine rings.Steric clashes between the ortho-substituents (fluoro and methoxy) and the azetidine ring will lead to a restricted rotation and a preferred non-planar arrangement.
Energetic ProfileA plot of energy as a function of conformational coordinates (e.g., dihedral angles).Will show distinct energy minima corresponding to the most stable conformers and the energy barriers for interconversion between them.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical data)

Development of Predictive Models

The development of a predictive QSAR model for a series of compounds, including this compound and its analogs, would involve several key steps. The primary goal is to create a statistically robust model that can accurately predict the biological activity of compounds that have not yet been synthesized or tested. nih.gov

First, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 or Ki values) would be compiled. This dataset would then be divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Various statistical methods can be employed to develop the QSAR model. Multiple Linear Regression (MLR) is a common starting point, which generates a linear equation relating the biological activity to various molecular descriptors. nih.gov More advanced techniques, such as Partial Least Squares (PLS), Support Vector Machines (SVM), and machine learning algorithms like Random Forest, are also frequently used to handle complex and non-linear relationships between structure and activity. mdpi.com

For instance, a hypothetical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed. rsc.orgmdpi.com In such a study, the three-dimensional structures of the compounds would be aligned, and their steric and electrostatic fields would be calculated and correlated with their biological activities. nih.gov The output of a CoMFA or CoMSIA study is often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. researchgate.net

The statistical quality of the developed QSAR models would be rigorously assessed using various parameters. These include the squared correlation coefficient (R²), which measures the goodness of fit for the training set, and the cross-validated squared correlation coefficient (Q²), which assesses the internal predictive ability of the model. mdpi.com The predictive squared correlation coefficient (R²pred) for the external test set is a crucial indicator of the model's ability to predict the activity of new compounds. nih.gov

To illustrate, a hypothetical QSAR model for a series of azetidine analogs might yield the following statistical parameters:

Model Q² (LOO) R²pred
CoMFA 0.950.720.85
CoMSIA 0.920.750.88
MLR 0.850.650.78

This table is for illustrative purposes only and does not represent actual experimental data.

Identification of Physicochemical Descriptors Influencing Activity

A critical aspect of QSAR modeling is the identification of physicochemical descriptors that significantly influence the biological activity of the compounds. nih.gov These descriptors are numerical representations of the chemical and physical properties of the molecules. They can be broadly categorized into electronic, steric, hydrophobic, and topological descriptors.

For a compound like this compound, relevant descriptors might include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The fluorine and methoxy substituents on the phenyl ring would significantly influence these properties.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, and specific steric parameters like those developed by Taft or Charton. The bulkiness of the 2-fluoro-6-methoxyphenyl group would be a key steric factor.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which measures the compound's lipophilicity. This is a crucial factor in determining how a compound interacts with biological membranes and hydrophobic pockets of proteins.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, such as connectivity indices and shape indices.

A QSAR study would aim to identify which of these descriptors, or a combination thereof, have the strongest correlation with the observed biological activity. For example, a hypothetical study might find that the biological activity of a series of 3-phenylazetidine (B587272) analogs is positively correlated with the hydrophobicity (logP) and the presence of an electronegative group at the ortho position of the phenyl ring, and negatively correlated with the steric bulk at the meta position.

A hypothetical table of compounds and their key descriptors could look like this:

Compound Structure logP Dipole Moment (Debye) Molecular Weight ( g/mol ) Biological Activity (IC50, nM)
Analog 1This compound2.53.1195.2250
Analog 23-(2,6-Difluorophenyl)azetidine2.23.5183.1875
Analog 33-(2-Methoxyphenyl)azetidine2.32.8177.23120
Analog 43-Phenylazetidine1.81.5133.19500

This table is for illustrative purposes only and does not represent actual experimental data.

By understanding which physicochemical properties are key to the biological activity, medicinal chemists can rationally design new analogs with improved potency and selectivity.

Advanced Analytical Characterization in Support of Research on 3 2 Fluoro 6 Methoxyphenyl Azetidine

Spectroscopic Techniques for Mechanistic and Structural Elucidation Beyond Basic Identification

Spectroscopic methods are indispensable for probing the molecular structure of 3-(2-Fluoro-6-methoxyphenyl)azetidine. While basic techniques confirm its identity, advanced applications provide deep insights into its three-dimensional structure, connectivity, and the electronic environment of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. High-resolution, multi-dimensional, and hetero-nuclear NMR experiments are essential for the complete assignment of the complex structure of this compound.

Two-Dimensional (2D) NMR: 2D NMR experiments are critical for establishing the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons. For this compound, COSY would confirm the spin systems within the azetidine (B1206935) ring and the aromatic ring separately.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to assign the carbon atom corresponding to each proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for connecting fragments of the molecule, such as linking the azetidine ring to the phenyl ring via the C3 position. For instance, the proton at C3 of the azetidine ring would show a correlation to the quaternary carbon (C1') of the phenyl ring. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing crucial information about the molecule's relative stereochemistry and conformation. ipb.pt

¹⁵N NMR Spectroscopy: Due to the presence of a nitrogen atom in the strained four-membered ring, ¹⁵N NMR provides unique and valuable information. The chemical shift of the azetidine nitrogen is sensitive to its electronic environment, substitution, and hybridization. nih.gov For N-unsubstituted azetidines, the ¹⁵N resonance is expected at a characteristic chemical shift, and this value can shift significantly upon N-alkylation or N-arylation. ipb.ptacs.org In the case of this compound, the ¹⁵N chemical shift would confirm the nature of the azetidine ring nitrogen. ¹H-¹⁵N HMBC experiments can further confirm connectivity by showing correlations between the nitrogen atom and nearby protons, such as those at the C2 and C4 positions of the azetidine ring. nih.gov

Table 1: Hypothetical High-Resolution NMR Data for this compound
TechniqueAtom(s)Expected Chemical Shift (δ, ppm)Key Correlations / Information Provided
¹H NMRAzetidine CH₂, CH3.5 - 4.5Provides information on diastereotopic protons of the ring.
Aromatic CH6.7 - 7.4Splitting patterns reveal substitution.
OCH₃~3.9Singlet peak confirming the methoxy (B1213986) group.
¹³C NMRAzetidine CH₂, CH35 - 60Confirms carbon backbone of the azetidine ring.
Aromatic C, C-F, C-O110 - 165Shows characteristic shifts for substituted aromatic carbons.
¹⁵N NMRAzetidine NH~ -340 to -310 (rel. to CH₃NO₂)Confirms the electronic environment of the ring nitrogen. nih.govnih.gov
HMBCAzetidine H3 ↔ Phenyl C1'-Confirms the connectivity between the azetidine and phenyl rings.
HSQCAzetidine H2/C2, H4/C4-Assigns specific protons to their corresponding carbons in the ring.

X-ray crystallography provides the most definitive structural information by mapping electron density to determine the precise three-dimensional arrangement of atoms in a single crystal. This technique is the gold standard for unambiguously determining both the relative and absolute stereochemistry of a chiral molecule.

For this compound, which possesses a stereocenter at the C3 position, obtaining a suitable crystal would allow for the unequivocal assignment of its configuration (R or S). The analysis would yield precise data on bond lengths, bond angles, and torsional angles, offering insight into the conformation of the azetidine ring and the spatial relationship between the heterocyclic and aromatic moieties. In cases where the compound is resolved into its enantiomers, crystallographic analysis using anomalous dispersion can determine the absolute configuration. researchgate.net

Table 2: Data Obtainable from X-ray Crystallography of this compound
ParameterInformation Gained
Unit Cell DimensionsProvides information on the crystal system and packing.
Bond Lengths & AnglesConfirms covalent structure and reveals any strain in the azetidine ring.
Torsional AnglesDefines the conformation of the molecule and the orientation of substituents.
Absolute ConfigurationUnambiguously assigns R/S configuration at the C3 stereocenter (if chiral).
Intermolecular InteractionsReveals hydrogen bonding and other non-covalent interactions in the crystal lattice.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. For this compound (C₁₀H₁₂FNO), HRMS would be used to confirm that the experimentally measured mass matches the calculated exact mass, typically within a few parts per million (ppm), thus validating its molecular formula. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for real-time reaction monitoring. By taking small aliquots from a reaction mixture, LC-MS can separate the components (starting materials, intermediates, byproducts, and product) and provide their respective mass information. This allows chemists to track the consumption of reactants and the formation of this compound, helping to optimize reaction conditions such as time, temperature, and reagent stoichiometry.

Table 3: Expected Mass Spectrometry Data for this compound (C₁₀H₁₂FNO)
IonFormulaCalculated Exact Mass (m/z)TechniquePurpose
[M+H]⁺C₁₀H₁₃FNO⁺182.0976HRMS (e.g., ESI-TOF)Confirmation of molecular formula.
[M+Na]⁺C₁₀H₁₂FNNaO⁺204.0795HRMS (e.g., ESI-TOF)Identification of sodium adduct.

Chiral Purity Analysis and Enantiomeric Excess Determination

Since this compound is a chiral molecule, assessing its enantiomeric purity is critical, especially in a medicinal chemistry context where enantiomers often exhibit different biological activities. The primary method for this analysis is chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC utilizes a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). This allows for the differential interaction with the two enantiomers of the analyte, leading to their separation in time as they pass through the column. The two enantiomers will appear as distinct peaks in the chromatogram. The enantiomeric excess (ee) is a measure of the purity of the sample and is calculated from the integrated areas of the two peaks. A highly enantioselective synthesis would ideally yield a single peak, corresponding to an ee of >99%. acs.orgnih.govnih.gov

Table 4: Example of Chiral HPLC Data for Enantiomeric Excess (ee) Determination
ParameterValueDescription
Retention Time (Enantiomer 1)8.5 minTime taken for the first enantiomer to elute from the chiral column.
Retention Time (Enantiomer 2)10.2 minTime taken for the second enantiomer to elute from the chiral column.
Peak Area (Enantiomer 1)1,980,000Integrated area under the curve for the first peak.
Peak Area (Enantiomer 2)20,000Integrated area under the curve for the second peak.
Enantiomeric Excess (ee)98%Calculated as [(Area 1 - Area 2) / (Area 1 + Area 2)] * 100.

Advanced Chromatographic Methods for Complex Mixture Analysis and Isolation

Beyond chiral separations, advanced chromatographic techniques are essential for analyzing complex reaction mixtures and for the purification of the final compound.

Potential Applications and Future Directions for 3 2 Fluoro 6 Methoxyphenyl Azetidine

As a Versatile Chemical Building Block in Organic Synthesis

The 3-arylazetidine motif is a valuable starting point for the synthesis of more complex molecules. The azetidine (B1206935) ring itself can undergo various transformations, while the substituted phenyl ring provides a handle for further functionalization. The presence of the secondary amine in 3-(2-Fluoro-6-methoxyphenyl)azetidine allows for a wide range of N-functionalization reactions. These reactions can introduce diverse substituents, leading to the creation of libraries of compounds for screening in drug discovery programs.

Common synthetic transformations involving the azetidine core include:

N-Alkylation and N-Arylation: The nitrogen atom can be readily alkylated or arylated to introduce a variety of substituents.

Acylation: Reaction with acylating agents provides the corresponding amides.

Reductive Amination: The secondary amine can participate in reductive amination reactions to form more complex amines.

Cross-Coupling Reactions: The aryl group can be further modified using transition metal-catalyzed cross-coupling reactions, provided a suitable handle (e.g., a halide) is present or introduced.

The 2-fluoro and 6-methoxy substituents on the phenyl ring influence the reactivity of the aromatic system and can also serve as points for metabolic modulation or to enforce specific conformations. The synthesis of substituted azetidines often involves multi-step sequences, starting from readily available precursors. nsf.govu-tokyo.ac.jp The development of efficient and stereoselective methods for the synthesis of functionalized azetidines remains an active area of research. nih.govresearchgate.net

Synthetic Utility Description
Core Structure Provides a rigid scaffold for the precise spatial arrangement of functional groups.
N-Functionalization The secondary amine allows for the introduction of a wide array of substituents.
Aryl Group Modification The substituted phenyl ring can be further functionalized.

Role in Pre-clinical Drug Discovery and Lead Optimization (excluding clinical trials)

The unique properties of the azetidine ring make it an attractive feature in the design of new drugs. It is considered a "bioisostere" for other common groups in drug molecules, meaning it can replace them to improve properties like potency, selectivity, and metabolic stability, without significantly altering the binding to the biological target.

The 3-phenylazetidine (B587272) scaffold is present in a number of compounds investigated for various therapeutic applications, particularly for central nervous system (CNS) disorders. nih.govresearchgate.net The rigid nature of the azetidine ring helps to lock the conformation of the molecule, which can lead to higher affinity and selectivity for its biological target. The fluorine atom in this compound is a common feature in modern pharmaceuticals, often introduced to block metabolic oxidation and improve the pharmacokinetic profile of a drug candidate. The methoxy (B1213986) group can also influence binding and solubility.

The development of new therapeutic agents often involves the synthesis and screening of a large number of related compounds to identify a lead candidate with the desired biological activity and drug-like properties. The use of versatile building blocks like this compound can greatly facilitate this process.

Application Area Rationale
CNS Drug Discovery The scaffold is suitable for creating molecules that can cross the blood-brain barrier. nih.gov
Metabolic Stability The fluorine substituent can prevent unwanted metabolism.
Lead Optimization The scaffold allows for systematic modification to improve drug properties.

Targeted molecular probes are essential tools for studying biological processes and for the development of diagnostic agents. These probes are designed to bind to a specific biological target and carry a reporter group, such as a fluorescent dye or a radioisotope, that allows for their detection.

The this compound scaffold could be used to develop such probes. For example, a radioactive isotope of fluorine (¹⁸F) could be incorporated to create a positron emission tomography (PET) tracer. PET is a powerful imaging technique used in both pre-clinical research and clinical diagnostics. The development of novel PET tracers for imaging specific receptors or enzymes in the brain is an area of intense research. The azetidine scaffold could be designed to target a specific protein, and the radiolabel would allow for its visualization and quantification in living subjects. The synthesis of radiohalogenated ligands based on azetidine structures has been reported for studying nicotinic acetylcholine (B1216132) receptors. nih.gov

Probe Type Potential Application
PET Tracers Incorporation of ¹⁸F for in vivo imaging of biological targets.
Fluorescent Probes Attachment of a fluorescent dye for in vitro and in cellulo studies.

Emerging Research Areas and Unexplored Reactivity

While the general utility of the 3-phenylazetidine scaffold is recognized, the specific properties and reactivity of this compound are not extensively documented in publicly available literature. This suggests that its applications may be part of proprietary drug discovery efforts or that its full potential has yet to be explored in academic research.

Future research could focus on several areas:

Novel Synthetic Methodologies: Developing more efficient and scalable syntheses of this and related compounds would make them more accessible for research.

Exploration of Reactivity: A detailed investigation of the reactivity of the azetidine ring in this specific substitution pattern could reveal novel chemical transformations. The influence of the ortho-substituents on the phenyl ring on the reactivity of the azetidine nitrogen is an area of potential interest.

New Therapeutic Applications: Screening of derivatives of this compound against a broader range of biological targets could identify new therapeutic opportunities beyond the CNS.

Conformational Analysis: A detailed study of the conformational preferences of this molecule could provide insights for the rational design of more potent and selective ligands for specific biological targets.

The continued exploration of the chemical space around the azetidine scaffold is likely to yield new and valuable molecules for both therapeutic and research applications.

Future Direction Potential Impact
Catalytic Methods Development of catalytic methods for the synthesis and functionalization of this scaffold.
Biological Screening Identification of new biological targets and therapeutic areas.
Computational Studies In-depth understanding of the structure-activity relationships of its derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2-Fluoro-6-methoxyphenyl)azetidine?

  • Methodological Answer : A common approach involves coupling azetidine derivatives with fluorinated aromatic precursors. For example, ethyl aroylacetates with fluorophenyl substituents (e.g., 4-fluorophenyl derivatives) can serve as intermediates in multi-step syntheses . Key steps include:

Aromatic Substitution : Introduce fluorine and methoxy groups via nucleophilic aromatic substitution or metal-catalyzed coupling.

Ring Formation : Use azetidine ring-closing strategies, such as cyclization of β-amino alcohols or reductive amination.

Purification : Employ column chromatography or recrystallization to isolate the product.
Characterization via NMR and HRMS is critical to confirm structural integrity .

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectra to confirm the azetidine ring (e.g., signals at δ ~3.5–4.5 ppm for protons adjacent to nitrogen) and aromatic substituents (e.g., fluorine-induced splitting patterns) .
  • HRMS : Validate molecular weight and isotopic distribution. For example, a compound with a similar fluorophenyl-azetidine structure (DW21302-A) was confirmed using HRMS and 13C^{13}\text{C} NMR data in DMSO-d6_6 .
  • X-ray Crystallography : If crystalline, use SHELX programs (e.g., SHELXL) for refinement and structural validation .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer :
  • Storage : Store under inert gas (N2_2 or Ar) at -20°C to prevent degradation. Avoid exposure to moisture or air, which may hydrolyze the azetidine ring .
  • Decomposition Risks : Thermal decomposition may release toxic gases (e.g., HF, COx_x). Conduct stability tests under simulated experimental conditions (e.g., elevated temperatures, acidic/basic media) .
  • Incompatibilities : Avoid strong oxidizers, acids, and bases, which may trigger hazardous reactions .

Advanced Research Questions

Q. How can computational modeling guide the functionalization of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at specific positions (e.g., para to fluorine).
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis. For example, analogs like 3-(fluoromethyl)azetidine HCl have shown bioactivity, suggesting functionalization strategies .
  • Reaction Pathway Optimization : Use software like Gaussian or ORCA to model transition states and energy barriers for ring-opening or cross-coupling reactions.

Q. What strategies mitigate challenges in synthesizing fluorinated azetidine derivatives?

  • Methodological Answer :
  • Fluorine-Specific Coupling : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with fluorinated boronic acids. Evidence from similar compounds (e.g., 2'-fluoro-6'-methylbiphenyl-3-carboxylic acid) supports this approach .
  • Protecting Groups : Protect the azetidine nitrogen with Boc or Fmoc during fluorination to prevent side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of fluorinated intermediates .

Q. How do steric and electronic effects influence the reactivity of the azetidine ring?

  • Methodological Answer :
  • Steric Effects : Bulky substituents (e.g., trifluoromethyl groups) hinder nucleophilic attacks on the azetidine nitrogen. Compare reactivity of 3-(bicyclo[1.1.1]pentan-1-yl)azetidine derivatives .
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine) reduce ring strain but may deactivate the nitrogen toward alkylation. Experimental data from analogs like 3-(cyclohexylsulfonyl)azetidine highlight these trends .
  • Kinetic Studies : Monitor reaction rates under varying conditions (pH, temperature) to quantify electronic impacts.

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